molecular formula C6H5BrN2O3 B12950409 4-Bromo-2-methoxy-3-nitropyridine

4-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B12950409
M. Wt: 233.02 g/mol
InChI Key: QSIUGVJKPLFZSI-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-3-nitropyridine can be achieved through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include 4-amino-2-methoxy-3-nitropyridine or 4-thio-2-methoxy-3-nitropyridine.

    Reduction: The major product is 4-bromo-2-methoxy-3-aminopyridine.

    Oxidation: The major product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.

Scientific Research Applications

4-Bromo-2-methoxy-3-nitropyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can be involved in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-4-methyl-3-nitropyridine
  • 2-Bromo-3-nitropyridine
  • 4-Methoxy-3-nitropyridine

Uniqueness

4-Bromo-2-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

4-bromo-2-methoxy-3-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3

InChI Key

QSIUGVJKPLFZSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1[N+](=O)[O-])Br

Origin of Product

United States

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